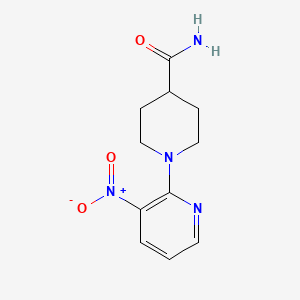

1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide

Übersicht

Beschreibung

1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C11H14N4O3 and a molecular weight of 250.25 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound features a piperidine ring substituted with a nitropyridine group and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide typically involves the reaction of 3-nitropyridine with piperidine-4-carboxamide under specific conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for research purposes .

Analyse Chemischer Reaktionen

1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: Used in the synthesis of various chemical intermediates and active pharmaceutical ingredients.

Wirkmechanismus

The mechanism of action of 1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide can be compared with other similar compounds such as:

1-(3-Nitropyridin-2-yl)piperidine-4-carbonitrile: Similar structure but with a nitrile group instead of a carboxamide group.

N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A more complex molecule with additional functional groups.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity.

Biologische Aktivität

1-(3-Nitropyridin-2-yl)piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄N₄O₃, with a molecular weight of 250.25 g/mol. The structure features a piperidine ring substituted with a 3-nitropyridine moiety and a carboxamide group, which contributes to its biological activity. The presence of the nitro group on the pyridine ring is significant as it can enhance the compound's interaction with biological targets.

Antitumor Activity

Preliminary studies indicate that this compound exhibits antitumor activity . Research has shown that derivatives of piperidine, including this compound, have been evaluated for their efficacy against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against Mycobacterium tuberculosis , with IC50 values ranging from 1.35 to 2.18 μM.

The mechanisms through which this compound exerts its biological effects are still under investigation. Interaction studies suggest that it may target specific proteins involved in cancer progression and cell proliferation. The nitro group may play a role in facilitating these interactions, potentially through the formation of reactive intermediates that can modify target proteins.

Antimicrobial Activity

In addition to its antitumor properties, there is evidence suggesting that this compound may possess antimicrobial activity. Similar piperidine derivatives have been reported to exhibit activity against various pathogens, indicating a broader spectrum of biological activity .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of piperidine derivatives, including this compound:

- Synthesis and Evaluation : A study synthesized various piperidine derivatives and evaluated their biological activities, noting that compounds with similar structures often exhibited significant antitumor effects.

- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives induced apoptosis in cancer cells, suggesting that this compound could have similar effects .

- Comparative Studies : Comparative analysis with other compounds revealed that while some derivatives showed superior activity, this compound maintained competitive efficacy, particularly in specific cancer models .

Data Table: Comparative Biological Activity of Piperidine Derivatives

| Compound Name | Molecular Formula | Antitumor Activity (IC50) | Antimicrobial Activity |

|---|---|---|---|

| This compound | C₁₁H₁₄N₄O₃ | 1.35 - 2.18 μM | Yes |

| 1-(4-Nitropyridin-2-yl)piperidine-4-carboxamide | C₁₁H₁₄N₄O₃ | TBD | Yes |

| N-[3-chloro-4-(3,5-dimethyl-1,2,4-triazol-1-yl)phenyl]-1-(3-nitropyridin-2-yl)piperidine | C₂₁H₂₂ClN₇O | TBD | Yes |

Eigenschaften

IUPAC Name |

1-(3-nitropyridin-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c12-10(16)8-3-6-14(7-4-8)11-9(15(17)18)2-1-5-13-11/h1-2,5,8H,3-4,6-7H2,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCLFDYHPORJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384461 | |

| Record name | 1-(3-nitropyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808502 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

668462-40-6 | |

| Record name | 1-(3-nitropyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.